GNE-955 - 1527523-39-2

GNE-955

Catalog Number: EVT-269371
CAS Number: 1527523-39-2
Molecular Formula: C23H25N7O
Molecular Weight: 415.501
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNE-955 is a Potent Pan-Pim Inhibitor. GNE-955 is potent and has excellent bioavailability in rat.
Synthesis Analysis

The synthesis of GNE-955 involves several key methods that focus on creating the 5-azaindazole core structure. The process typically begins with the formation of the indazole framework through cyclization reactions involving appropriate precursors. Specific synthetic routes include:

  1. Formation of 5-Azaindazole: This can be achieved through condensation reactions between an appropriate amine and a carbonyl compound.
  2. Modification for Biological Activity: Subsequent steps involve the introduction of substituents that enhance the compound's affinity for the target kinases while optimizing pharmacokinetic properties.

Technical details regarding the synthesis emphasize the importance of reaction conditions such as temperature, solvent choice, and catalyst use to achieve high yields and purity levels .

Molecular Structure Analysis

GNE-955's molecular structure can be described in terms of its core components:

  • Core Structure: The 5-azaindazole moiety serves as the backbone, characterized by a nitrogen atom replacing a carbon atom in the indazole ring system.
  • Substituents: Various functional groups are attached to this core to modulate its biological activity.

Data regarding GNE-955's molecular weight is approximately 232.25 g/mol, and its chemical formula is C_10H_8N_4. The compound exhibits specific stereochemistry that influences its interaction with biological targets .

Chemical Reactions Analysis

GNE-955 undergoes various chemical reactions that are crucial for its activity as a kinase inhibitor. Key reactions include:

  1. Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with the active site of Pim kinases, which is essential for inhibiting their activity.
  2. Metabolic Stability: Understanding how GNE-955 reacts in biological systems is vital for assessing its stability and bioavailability.

Technical details reveal that GNE-955 has low Ki values (0.018 nM for Pim1, 0.11 nM for Pim2, and 0.08 nM for Pim3), indicating its high potency against these targets .

Mechanism of Action

The mechanism of action of GNE-955 involves competitive inhibition of Pim kinases. By binding to the ATP-binding site within these kinases, GNE-955 prevents ATP from interacting with the enzyme, thus inhibiting downstream signaling pathways that promote cell survival and proliferation.

This inhibition leads to:

  • Induction of Apoptosis: By disrupting survival signals in cancer cells.
  • Inhibition of Tumor Growth: Particularly in hematologic malignancies where Pim kinases play a critical role.

Data from studies show significant antitumor activity when GNE-955 is administered in relevant models .

Physical and Chemical Properties Analysis

GNE-955 exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that these properties influence its formulation for therapeutic use .

Applications

GNE-955 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Primarily targeted towards treating hematologic cancers such as multiple myeloma and certain leukemias due to its ability to inhibit key survival pathways mediated by Pim kinases.
  2. Research Tool: Used in preclinical studies to elucidate the role of Pim kinases in various biological processes.

The ongoing exploration into GNE-955's efficacy continues to highlight its importance as a promising candidate for novel cancer therapies .

Introduction to Pim Kinases and Therapeutic Targeting

Biological Role of Pim Kinases in Oncogenesis

Pim kinases contribute fundamentally to multiple hallmarks of cancer through their phosphorylation of diverse substrates involved in:

  • Anti-apoptotic signaling: Phosphorylation of BAD (Bcl-2-associated death promoter) at Ser112 (Pim-1), Ser136 (Pim-2), and Ser155 (Pim-3) prevents its binding to Bcl-2 and Bcl-xL, effectively neutralizing this pro-apoptotic protein and enhancing cell survival [5] [10].
  • Cell cycle progression: Phosphorylation of cell cycle inhibitors p21 and p27 promotes their cytoplasmic sequestration and degradation, respectively, enabling uncontrolled proliferation [5] [7].
  • Translational control: Phosphorylation of 4E-BP1 and ribosomal protein S6 enhances cap-dependent translation, increasing the synthesis of oncoproteins [7].
  • Metastatic potential: Modulation of chemokine receptors and adhesion molecules facilitates cancer cell homing and migration [5].

In hematologic malignancies, Pim kinases are frequently overexpressed due to chromosomal translocations, gene amplifications, or hyperactivation of upstream signaling. For example, mature B-cell lymphomas exhibit Pim1 mutations in approximately 18.5% of cases, with recurrent missense mutations at L2F, L184F/N, and E135K hypothesized to enhance oncogenicity [2]. Transgenic mouse models demonstrate that while Pim overexpression alone induces tumors at low frequency after long latency, it potently synergizes with oncogenes like c-Myc to accelerate lymphomagenesis [5] [10].

Pim-1, Pim-2, and Pim-3 Isoforms: Structural and Functional Overlap

The three Pim kinase isoforms (Pim-1, Pim-2, Pim-3) share significant structural homology yet exhibit distinct tissue distribution and nuanced functions:

Table 1: Pim Kinase Isoforms: Structural and Functional Characteristics

IsoformChromosomal LocationMolecular Weight (kDa)Tissue DistributionKey Functional Attributes
Pim-16p21.233/44 (isoforms)Hematopoietic cellsCooperates with c-Myc; regulates homing/migration
Pim-2Xp11.2334/37/40 (isoforms)Hematopoietic cellsModulates protein translation; nutrient sensing
Pim-322q13.138Brain, kidney, epitheliaCompensatory role in Pim-1/Pim-2 deficient contexts

Despite only 55-60% amino acid sequence identity across isoforms, all three kinases feature a unique hinge region architecture within their ATP-binding pocket characterized by a proline residue at position 123 (Pim-1 numbering). This distinctive structure creates a shallow binding pocket that enables selective targeting compared to other kinases [6] [8]. Functionally, they exhibit substantial redundancy—knockout studies reveal compensatory upregulation of one isoform when another is inhibited. Triple Pim knockout mice display reduced body size and hematopoietic abnormalities but remain viable, suggesting therapeutic targeting may be tolerable [5] [10].

Rationale for Pan-Pim Inhibition in Hematologic Malignancies

Several converging lines of evidence support pan-Pim inhibition rather than isoform-selective targeting:

  • Functional redundancy: Compensatory upregulation of non-targeted isoforms frequently circumvents single-isoform inhibition, maintaining oncogenic signaling [5] [10].
  • Co-overexpression patterns: Hematologic cancers often simultaneously overexpress multiple Pim isoforms. In multiple myeloma, concurrent Pim-1/Pim-2 overexpression correlates with advanced disease and chemotherapy resistance [10].
  • Synergistic oncogenesis: Pim kinases cooperate with diverse drivers like FLT3-ITD in acute myeloid leukemia (AML) and BCR-ABL in chronic myeloid leukemia (CML). Pan-inhibition disrupts these networks more comprehensively [4] [10].
  • Resistance mitigation: Pim kinases phosphorylate and activate drug efflux pumps (ABC transporters), conferring multi-drug resistance. Pan-inhibition may reverse this phenotype [2] [4].

Preclinical models demonstrate that pan-Pim inhibitors exhibit superior anti-tumor activity compared to isoform-selective agents across multiple hematologic cancer types, including diffuse large B-cell lymphoma (DLBCL), multiple myeloma, and AML [5] [10].

Properties

CAS Number

1527523-39-2

Product Name

GNE-955

IUPAC Name

(3S)-1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine

Molecular Formula

C23H25N7O

Molecular Weight

415.501

InChI

InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1

InChI Key

ASRHSBIEFUFSJR-KRWDZBQOSA-N

SMILES

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N

Solubility

Soluble in DMSO

Synonyms

GNE-955; GNE 955; GNE955.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.